molecular formula C13H18ClNO B14770095 4-Chloro-3-(cyclohexylmethoxy)aniline

4-Chloro-3-(cyclohexylmethoxy)aniline

Cat. No.: B14770095
M. Wt: 239.74 g/mol
InChI Key: YAAOSTITNXUAFN-UHFFFAOYSA-N
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Description

4-Chloro-3-(cyclohexylmethoxy)aniline is an organic compound with the molecular formula C13H18ClNO. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the 4-position and a cyclohexylmethoxy group at the 3-position. This compound is used in various biochemical and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(cyclohexylmethoxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with cyclohexylmethanol in the presence of a suitable base. The reaction typically proceeds under reflux conditions with a solvent such as toluene or ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process. This includes the chlorination of aniline to form 4-chloroaniline, followed by the etherification reaction with cyclohexylmethanol. The process is optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(cyclohexylmethoxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of 4-Chloro-3-(cyclohexylmethoxy)aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(cyclohexylmethoxy)aniline is unique due to the presence of both the chlorine and cyclohexylmethoxy groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

4-chloro-3-(cyclohexylmethoxy)aniline

InChI

InChI=1S/C13H18ClNO/c14-12-7-6-11(15)8-13(12)16-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9,15H2

InChI Key

YAAOSTITNXUAFN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=C(C=CC(=C2)N)Cl

Origin of Product

United States

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